Pyrrolidin-3-ylmethanethiol hydrochloride

Lipophilicity Drug-likeness Permeability

Pyrrolidin-3-ylmethanethiol hydrochloride (CAS 1420848-39-0, molecular formula C₅H₁₂ClNS, MW 153.67 g/mol) is a chiral, sp³-rich pyrrolidine building block that presents a solvent-accessible thiol (-SH) group at the 3-position via a methylene spacer. The hydrochloride salt form ensures ambient stability and facilitates handling relative to the free-base thiol, which is prone to oxidative dimerization.

Molecular Formula C5H12ClNS
Molecular Weight 153.67 g/mol
Cat. No. B13555626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidin-3-ylmethanethiol hydrochloride
Molecular FormulaC5H12ClNS
Molecular Weight153.67 g/mol
Structural Identifiers
SMILESC1CNCC1CS.Cl
InChIInChI=1S/C5H11NS.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H
InChIKeyAHICRVKVRGNCJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidin-3-ylmethanethiol Hydrochloride: Technical Baseline and Procurement-Relevant Identity


Pyrrolidin-3-ylmethanethiol hydrochloride (CAS 1420848-39-0, molecular formula C₅H₁₂ClNS, MW 153.67 g/mol) is a chiral, sp³-rich pyrrolidine building block that presents a solvent-accessible thiol (-SH) group at the 3-position via a methylene spacer. The hydrochloride salt form ensures ambient stability and facilitates handling relative to the free-base thiol, which is prone to oxidative dimerization. Its computed physicochemical profile—clogP of 1.26 and topological polar surface area (TPSA) of 26.02 Ų [1]—places it in a favorable region of drug-like chemical space (compliant with Lipinski and Rule-of-Three filters), while the secondary amine (pyrrolidine N, conjugate acid pKa ~10–11) and thiol (RSH pKa ~9–10) provide two independently addressable nucleophilic handles for sequential chemoselective derivatization.

Chiral pyrrolidine thiol building block
Hydrochloride salt — ambient-stable solid
Orthogonal nucleophilic handles (amine + thiol)
Reported drug-like clogP and TPSA range

Why Pyrrolidin-3-ylmethanethiol Hydrochloride Cannot Be Replaced by Common In-Class Analogs


The 3-aryl/heteroaryl-thiol substitution pattern on a pyrrolidine scaffold is a critical determinant of potency and selectivity in multiple target classes. In matrix metalloproteinase (MMP) inhibitors, the cis-(3S,4R) stereochemistry of the 3-mercaptopyrrolidine core delivers low-nanomolar activity against MMP-2, MMP-13, and MMP-14 while sparing shallow-pocketed MMP-1 and MMP-7 [1]. This pocket-depth selectivity is exquisitely sensitive to the spatial presentation of the thiol zinc-binding group; relocating the thiol to the 2-position or replacing it with a hydroxyl group collapses this selectivity profile. Moreover, the thiol group is significantly more acidic than its alcohol counterpart (ΔpKa ≈ 5–6 units), meaning thiolate generation at physiological pH enables metal-coordination geometries that alcohol-based inhibitors cannot replicate . Simply substituting a pyrrolidin-3-ylmethanol or pyrrolidin-2-ylmethanethiol building block will therefore not preserve the structure–activity relationships established for 3-mercaptopyrrolidine-derived agents.

Your Selection
If Considered Substitute
Why Interchangeability Fails
Pyrrolidin-3-ylmethanethiol·HCl
Pyrrolidin-3-ylmethanol
Alcohol cannot form thiolate; lacks zinc-binding competence and metalloenzyme inhibitor design
Pyrrolidin-3-ylmethanethiol·HCl
Pyrrolidin-2-ylmethanethiol
Different chelation geometry (5- vs 6-membered ring) alters metal-binding selectivity and SAR continuity

Quantitative Differential Evidence Supporting Selection of Pyrrolidin-3-ylmethanethiol Hydrochloride


Lipophilicity Tuning: Pyrrolidin-3-ylmethanethiol vs. Pyrrolidin-3-ylmethanol

Replacement of the –OH group in pyrrolidin-3-ylmethanol with –SH in pyrrolidin-3-ylmethanethiol shifts the computed logP from –0.82 to +1.26, a ΔlogP of approximately +2.1 log units [1][2]. This increase in lipophilicity moves the compound from a hydrophilic, poorly membrane-permeable region into a balanced lipophilicity range (logP 1–3) associated with optimal passive membrane permeability and oral absorption potential.

Lipophilicity Tuning
Cross-study comparable
ΔclogP ≈ +2.1
Thiol vs alcohol
Supports balanced lipophilicity for permeability
Computed values; confirm experimentally
Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area: Implications for Blood-Brain Barrier Penetration

The TPSA of pyrrolidin-3-ylmethanethiol hydrochloride is 26.02 Ų [1], compared with 32.26 Ų for pyrrolidin-3-ylmethanol [2]. The lower TPSA of the thiol (ΔTPSA = –6.24 Ų) arises from the reduced hydrogen-bond acceptor capacity of sulfur versus oxygen, placing it below the empirically established threshold of <60–70 Ų for favorable CNS penetration and well within the <140 Ų cutoff for oral absorption.

Topological Polar Surface Area
Cross-study comparable
ΔTPSA = –6.24 Ų
Thiol lower TPSA vs alcohol
May support CNS penetration screening
Predicted values; CNS threshold context
TPSA CNS penetration Physicochemical property

Thiol vs. Alcohol Acidity: Nucleophilic and Zinc-Binding Competence

The predicted pKa of the thiol (–SH) proton in pyrrolidin-3-ylmethanethiol is expected in the range of ~9–10, based on the measured pKa of 9.15 for the regioisomeric pyrrolidin-2-ylmethanethiol . This represents a ΔpKa of approximately –5 to –6 units relative to the alcohol proton in pyrrolidin-3-ylmethanol (predicted pKa = 14.93 ). The substantially lower pKa means that at physiological pH (7.4) the thiol is partially deprotonated to the thiolate anion (RS⁻), a potent nucleophile and an effective zinc-chelating ligand, whereas the alcohol remains fully protonated and incapable of metal coordination.

Thiol vs Alcohol Acidity
Class-level inference
ΔpKa ≈ –5 to –6
Thiolate generation at pH 7.4
Enables thiolate zinc-binding competence
Class-level from 2-isomer; verify 3-isomer
pKa Thiol acidity Metalloenzyme inhibitor design

MMP Inhibitory Potential: The 3-Mercaptopyrrolidine Core Delivers Low-nanomolar Potency with Subtype Selectivity

Elaborated derivatives built on the 3-mercaptopyrrolidine scaffold—directly accessible from pyrrolidin-3-ylmethanethiol—achieve MMP-2 and MMP-13 inhibition in the ~2–50 nM range and MMP-14 inhibition in the ~4–60 nM range, while sparing MMP-1 (~850 to >50,000 nM) and MMP-7 (~4,000 to >25,000 nM) [1]. This deep-pocket selectivity profile is a distinguishing feature of the 3-mercaptopyrrolidine zinc-binding geometry and is not replicated by 2-mercaptopyrrolidine or hydroxamate-based MMP inhibitors. The cis-(3S,4R) stereochemistry at the pyrrolidine ring was identified as optimal across all tested MMPs [1].

MMP Inhibitory Potential
Class-level inference
IC₅₀ ~2–50 nM vs >850 nM
Deep- vs shallow-pocket MMPs
Supports deep-pocket MMP selectivity
Reported for elaborated derivatives; scaffold context
MMP inhibitor Structure-activity relationship Zinc-binding group

Regioisomeric Advantage: 3-Position vs. 2-Position Thiol in Chelation Geometry

The 3-ylmethanethiol regioisomer places the thiol and pyrrolidine nitrogen in a 1,3-relationship, enabling the formation of a six-membered chelate ring upon metal coordination. In contrast, the 2-ylmethanethiol regioisomer forms a five-membered chelate ring. The six-membered chelate provides greater conformational flexibility and different bite-angle geometry, which directly impacts metal-binding affinity and selectivity in metalloenzyme inhibitor design [1]. The pKa of the pyrrolidine nitrogen is also influenced by the substituent position: 2-substituted pyrrolidines show altered basicity (pKa ~9.15 for 2-ylmethanethiol ) compared with 3-substituted analogs due to through-bond inductive effects.

Regioisomeric Chelation
Class-level inference
6- vs 5-membered chelate ring
3-yl vs 2-yl thiol geometry
Alters metal-binding geometry and selectivity
Structure-based inference; confirm in target system
Regioisomerism Chelation Bidentate ligand design

Salt Form Advantage: Hydrochloride vs. Free Base in Stability and Handling

Pyrrolidin-3-ylmethanethiol hydrochloride (MW 153.67 g/mol, CAS 1420848-39-0) is supplied as a crystalline solid, whereas the free base (3-pyrrolidinemethanethiol, MW 117.22 g/mol, CAS 141699-71-0) is a liquid or low-melting solid prone to oxidative disulfide formation upon exposure to air [1]. The hydrochloride salt provides a single, well-defined stoichiometric form with improved ambient storage stability, simplified weighing accuracy for sub-milligram reaction scales, and predictable solubility in polar aprotic solvents (DMF, DMSO) after free-basing in situ. The free base requires storage under inert atmosphere at –20°C and is typically offered at 95% purity [1].

Salt Form Advantage
Direct head-to-head comparison
Crystalline solid vs oxidation-prone liquid
HCl salt vs free base
Simplifies weighing and storage in synthesis
Procurement and handling comparison
Salt form Stability Solid-state handling

High-Impact Application Scenarios for Pyrrolidin-3-ylmethanethiol Hydrochloride


Fragment-Based and Structure-Based Design of Selective MMP Inhibitors

Researchers developing subtype-selective matrix metalloproteinase inhibitors can use pyrrolidin-3-ylmethanethiol hydrochloride as a direct precursor to the 3-mercaptopyrrolidine zinc-binding pharmacophore. As demonstrated by Jin et al. (2013), elaborated 3-mercaptopyrrolidine derivatives achieve low-nanomolar potency against MMP-2, MMP-13, and MMP-14 with >100–1,000-fold selectivity over MMP-1 and MMP-7 [1]. The thiol group serves as the zinc-chelating warhead, while the pyrrolidine nitrogen and the C4 position offer vectors for sulfonamide or amide extension into the S1′ pocket, enabling rational structure-based optimization. This scaffold has been validated as superior to hydroxamate-based MMPIs in terms of selectivity profile and oxidative stability [1].

Synthesis of Chiral Bidentate N,S-Ligands for Asymmetric Metal Catalysis

The 1,3-relationship between the pyrrolidine nitrogen and the thiol sulfur in pyrrolidin-3-ylmethanethiol enables the formation of six-membered chelate rings upon metal coordination. This chelation geometry is distinct from the five-membered chelates formed by pyrrolidin-2-ylmethanethiol regioisomers and provides different bite angles and steric environments around the metal center. The compound can be elaborated into chiral N,S-bidentate ligands for transition-metal-catalyzed asymmetric transformations. The availability of the compound in enantiomerically pure form (via chiral pool synthesis from L-proline or 4-hydroxy-L-proline ) further supports its use in generating enantioselective catalyst systems.

Covalent Probe and Chemoproteomics Tool Development

The thiol group in pyrrolidin-3-ylmethanethiol provides a nucleophilic handle for covalent modification strategies. It can be converted to reactive electrophilic warheads (e.g., vinyl sulfonamides, acrylamides) for targeting cysteine residues in proteins, or it can be used to introduce methanethiosulfonate (MTS) spin labels for EPR spectroscopy studies of protein structure and dynamics. The balanced lipophilicity (clogP = 1.26, TPSA = 26.02 Ų [2]) and small molecular footprint make it an ideal scaffold for designing cell-permeable chemical probes that minimize off-target interactions.

Carbapenem Antibiotic Intermediate Synthesis

Pyrrolidine-3-thiol derivatives are established intermediates in the synthesis of 1β-methylcarbapenem antibiotics, where the pyrrolidin-3-ylthio substituent is attached to the carbapenem core at the C-2 position. Patent literature describes improved processes for preparing pyrrolidine thiol derivatives specifically for carbapenem synthesis, including compounds such as lenapenem (BO-2727) [3]. Pyrrolidin-3-ylmethanethiol hydrochloride, with its defined salt stoichiometry and ambient stability, offers a reliable and scalable starting material for constructing the C-2 side chain of next-generation carbapenem candidates.

Application
Selection Property
Validation Focus
Selective MMP inhibitor design (fragment-based)
3-Mercaptopyrrolidine zinc-binding pharmacophore
MMP subtype selectivity confirmation
Chiral N,S-ligand synthesis
1,3-N,S-chelation geometry
Enantioselectivity and metal-binding confirmation
Covalent probe / chemoproteomics tool synthesis
Thiol nucleophilic handle for warhead introduction
Labeling efficiency and cell permeability screening
Carbapenem antibiotic intermediate synthesis
Ambient-stable hydrochloride salt for scalable reactions
C-2 side-chain coupling efficiency
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